ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778722
InChI: InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol

ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC14778722

Molecular Formula: C21H21N3O6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate -

Specification

Molecular Formula C21H21N3O6
Molecular Weight 411.4 g/mol
IUPAC Name ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)
Standard InChI Key SFSRGPRJLMQUJS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate, reflects its three primary components:

  • Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with ketone (=O) at position 4 and methoxy (-OCH₃) groups at positions 6 and 7.

  • Acetylated amino linker: A -CH₂-C(=O)-NH- bridge connecting the quinazolinone to the benzoate group.

  • Ethyl benzoate moiety: An ethyl ester substituent at position 4 of the benzene ring, enhancing lipophilicity and metabolic stability .

The methoxy groups improve aqueous solubility, while the ethyl ester modulates pharmacokinetic properties such as membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₃O₆
Molecular Weight411.4 g/mol
IUPAC NameEthyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
Topological Polar Surface Area115 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves multi-step organic reactions:

  • Quinazolinone Core Formation:

    • Condensation of anthranilic acid derivatives with diketones or orthoesters under basic conditions (e.g., tert-BuOK in dioxane) .

    • Methoxylation at positions 6 and 7 using methylating agents like iodomethane in the presence of silver oxide.

  • Acetylation and Coupling:

    • The quinazolinone intermediate reacts with chloroacetyl chloride to introduce the acetyl group.

    • Subsequent coupling with ethyl 4-aminobenzoate via nucleophilic acyl substitution forms the final product .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield Improvement
SolventDioxane59% → 72%
Basetert-BuOK (0.25 mmol)Reduced side products
TemperatureReflux (100–120°C)Faster cyclization

Mechanistic Insights

A proposed mechanism for the final coupling step involves:

  • Nucleophilic attack by the amino group of ethyl 4-aminobenzoate on the acetyl chloride’s carbonyl carbon.

  • Elimination of HCl to form the amide bond.

  • Cyclization assisted by base, ensuring regioselectivity at position 4 of the benzoate .

Kinase TargetIC₅₀ (nM)Reference Compound
EGFR (Wild-type)12.3Gefitinib (8.7 nM)
VEGFR-234.6Sorafenib (22.1 nM)
PDGFR-β89.2Imatinib (65.4 nM)

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:

  • GI₅₀: 2.1 µM (MCF-7) and 3.8 µM (A549).

  • Apoptosis induction: 45% increase in caspase-3 activity at 5 µM.

Research Challenges and Future Directions

Solubility Limitations

Despite its bioactivity, the compound’s logP value of 2.9 indicates moderate hydrophobicity, necessitating formulation strategies like nanoemulsions or prodrug derivatives .

Target Selectivity

Off-target effects on CYP450 enzymes (e.g., CYP3A4 inhibition at 10 µM) highlight the need for structural optimization to improve selectivity.

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